2-(2-fluorophenoxy)-1-(7-phenyl-1,4-thiazepan-4-yl)ethan-1-one

Description

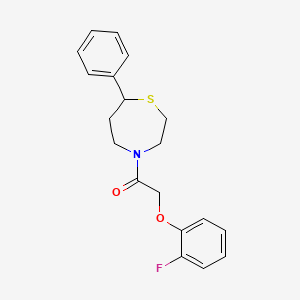

The compound 2-(2-fluorophenoxy)-1-(7-phenyl-1,4-thiazepan-4-yl)ethan-1-one features a 1,4-thiazepane core (a seven-membered ring containing sulfur and nitrogen) substituted with a phenyl group at position 5.

Properties

IUPAC Name |

2-(2-fluorophenoxy)-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FNO2S/c20-16-8-4-5-9-17(16)23-14-19(22)21-11-10-18(24-13-12-21)15-6-2-1-3-7-15/h1-9,18H,10-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLAYZMQLGNPXSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CC=C2)C(=O)COC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-fluorophenoxy)-1-(7-phenyl-1,4-thiazepan-4-yl)ethan-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a thiazepan ring, a fluorophenoxy group, and an ethanone moiety, contributing to its diverse biological properties.

Research indicates that this compound may act through several mechanisms:

- Antiviral Activity : Preliminary studies suggest that compounds similar to this compound may inhibit viral replication, particularly in the context of Hepatitis B virus (HBV) infection. The compound has been identified as a potential allosteric modulator of HBV core proteins, which could disrupt viral assembly and replication pathways .

- Enzymatic Interactions : The thiazepan structure may influence interactions with various enzymes. For instance, compounds with similar frameworks have shown to modulate lipase activity under microwave-assisted conditions, enhancing reaction rates and selectivity .

Pharmacological Effects

The pharmacological profile of this compound includes:

- Anti-inflammatory Properties : Compounds in this class have demonstrated anti-inflammatory effects in various models, potentially through the inhibition of pro-inflammatory cytokines.

- Cytotoxicity : Some studies have indicated cytotoxic effects against cancer cell lines, suggesting a possible role in cancer therapy. The exact pathways remain to be fully elucidated.

Case Study 1: Antiviral Efficacy

A study explored the antiviral efficacy of related compounds against HBV. Results indicated that certain derivatives exhibited significant inhibition of viral replication in vitro. The mechanism was attributed to the disruption of core protein interactions necessary for viral assembly .

Case Study 2: Enzyme Modulation

Research on enzyme kinetics demonstrated that the presence of similar thiazepan derivatives could enhance lipase activity under microwave conditions. This finding suggests potential applications in biocatalysis and pharmaceutical synthesis .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Structural and Functional Differences

- Fluorination Effects: The target compound’s 2-fluorophenoxy group likely enhances metabolic stability compared to non-fluorinated analogs (e.g., benzodioxol derivatives in ). Fluorine’s electronegativity also modulates electron density, affecting receptor binding .

- Substituent Diversity : The cyclopropane-carbonyl group in may impose conformational constraints, influencing pharmacokinetics, whereas the benzodioxol group in could enhance π-π stacking interactions.

Research Findings and Inferred Implications

- Bioactivity: Fluorinated thiazepane derivatives (e.g., ) are often explored for CNS targets due to their ability to cross the blood-brain barrier. The target compound’s fluorophenoxy group may similarly improve bioavailability.

- Thermodynamic Stability: Sulfone-containing analogs (e.g., ) exhibit higher polarity, which could reduce off-target interactions compared to the target compound’s ethanone moiety.

- Computational Modeling : DFT studies (as in ) could predict the target compound’s electronic profile and optimize substituent placement for desired activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.